N-(4-(4-bromophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
Description
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic small molecule characterized by a thiazole core substituted at the 4-position with a 4-bromophenyl group. The benzamide moiety is functionalized with an ethylsulfonyl group at the para position. This structural configuration confers distinct electronic and steric properties, influencing solubility, bioavailability, and intermolecular interactions.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S2/c1-2-26(23,24)15-9-5-13(6-10-15)17(22)21-18-20-16(11-25-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFZMOLYUYKHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonylation: The ethylsulfonyl group can be introduced using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the amide bond between the thiazole derivative and the sulfonylated benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aniline derivative.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds, including N-(4-(4-bromophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, exhibit significant antimicrobial activity against various pathogens. For instance:
- Study Findings : A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their antimicrobial efficacy. The results showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism involves enzyme inhibition and disruption of bacterial cell walls.
Anticancer Potential
The compound has also been studied for its anticancer properties:
- Cell Line Studies : In vitro studies on estrogen receptor-positive human breast adenocarcinoma (MCF7) cells demonstrated that certain derivatives exhibited potent antiproliferative effects. The Sulforhodamine B (SRB) assay results indicated that compounds derived from the thiazole structure could inhibit cancer cell growth effectively .
Synthesis and Evaluation
A comprehensive study involved synthesizing various derivatives of this compound and evaluating their biological activities:
| Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |
|---|---|---|
| d1 | Significant | Not evaluated |
| d6 | Moderate | 5.85 |
| d7 | High | 4.53 |
These studies highlight the potential of this compound as a lead structure for developing new antimicrobial and anticancer agents .
Mechanism of Action
The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following comparison focuses on analogs sharing the thiazole-benzamide scaffold, with variations in substituents impacting physicochemical and biological properties.
Substituent Variations on the Thiazole Ring
- 4-(4-Bromophenyl) vs. Pyridinyl Groups: Target Compound: The 4-bromophenyl group enhances lipophilicity (logP ~3.5 estimated) and may promote hydrophobic interactions in binding pockets.
Substituent Variations on the Benzamide Moiety
- Ethylsulfonyl vs. Sulfamoyl/Piperidinylsulfonyl Groups: Target Compound: The ethylsulfonyl group balances moderate electron-withdrawing effects and hydrophobicity, favoring metabolic stability over dimethylsulfamoyl analogs. Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide): The dimethylsulfamoyl group increases polarity (logP ~2.9) and may enhance solubility but reduce blood-brain barrier penetration. This compound demonstrated prolonged NF-κB activation in reporter assays .
Tabulated Comparison of Key Compounds
*logP values estimated using ChemDraw software.
Biological Activity
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound that belongs to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
- Molecular Formula : C18H15BrN2O3S2
- CAS Number : 941891-33-4
The presence of the bromine atom in the phenyl ring is significant as it enhances the compound's reactivity and biological activity compared to its analogs containing other halogens or substituents.
Synthesis and Preparation
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
- Sulfonylation : Introduction of the ethylsulfonyl group via ethylsulfonyl chloride in a basic medium.
- Amidation : Formation of the amide bond between the thiazole derivative and sulfonamide.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from thiazoles can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi.
In vitro studies utilizing turbidimetric methods have demonstrated that this compound exhibits promising antimicrobial activity, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B (SRB) assay has shown that this compound can inhibit cancer cell proliferation effectively.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Binding : It potentially binds to specific receptors on cell surfaces, modulating cellular responses.
- Signal Transduction Interference : The compound may disrupt intracellular signaling pathways crucial for cell survival and proliferation.
Structure-Activity Relationships (SAR)
The thiazole ring is essential for the biological activity of this compound. Modifications on the phenyl ring, such as halogen substitutions (bromine vs. chlorine), significantly influence potency and selectivity against different biological targets. Studies have shown that:
- Bromine enhances antibacterial activity compared to chlorine or fluorine substituents.
- The ethylsulfonyl group contributes to increased solubility and bioavailability.
Q & A
Synthetic Optimization
Q1. How can the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide be optimized to improve yield and purity? Methodological Answer:
- Key Steps : Condensation reactions between 2-amino-4-(4-bromophenyl)thiazole and 4-(ethylsulfonyl)benzoyl chloride in anhydrous solvents (e.g., THF or DMF) under inert atmosphere.
- Catalysts : Use triethylamine or pyridine to neutralize HCl byproducts, enhancing reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol to isolate pure product. Monitor reaction progress via TLC.
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) and reflux times (4–6 hours) based on precursor reactivity .
Structural Characterization
Q2. What advanced spectroscopic and crystallographic techniques validate the molecular structure of this compound? Methodological Answer:
- 1H/13C NMR : Assign peaks for thiazole protons (δ 7.2–8.1 ppm), bromophenyl aromatic signals (δ 7.4–7.8 ppm), and ethylsulfonyl groups (δ 1.3–1.5 ppm for CH3, δ 3.5–3.7 ppm for CH2) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error. Fragmentation patterns identify loss of ethylsulfonyl (–SO2C2H5) or bromophenyl groups .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O⋯H–N interactions) using SHELX software for refinement .
Biological Evaluation
Q3. How should researchers design experiments to assess the compound’s antimicrobial or immunomodulatory activity? Methodological Answer:
- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) to determine MIC against S. aureus, E. coli, and C. albicans. Compare with analogs lacking bromine or sulfonyl groups to establish SAR .
- Cytokine Induction : Use LPS-stimulated macrophage models (e.g., RAW264.7 cells) to measure TNF-α/IL-6 levels via ELISA. Co-treatment with TLR4 agonists (e.g., MPLA) enhances activity .
- Controls : Include positive controls (e.g., rifampicin for antimicrobials) and solvent-only negative controls.
Structure-Activity Relationships (SAR)
Q4. Which functional groups are critical for enhancing biological activity, and how can this be systematically studied? Methodological Answer:
- Critical Groups : The 4-bromophenyl (electron-withdrawing) and ethylsulfonyl (polar, hydrogen-bond acceptor) groups enhance antimicrobial and cytokine-inducing activity .
- SAR Strategies :
Data Contradictions
Q5. How can conflicting reports on bioactivity (e.g., MIC variations) be resolved? Methodological Answer:
- Variables to Control :
- Compound purity (>95% by HPLC).
- Assay conditions (pH, serum content, inoculum size).
- Strain-specific resistance mechanisms (e.g., MRSA vs. MSSA).
- Reproducibility : Validate findings across independent labs using standardized protocols (CLSI/EUCAST). Re-analog synthesis may resolve batch-dependent discrepancies .
Computational Modeling
Q6. Which computational tools predict target binding modes for this compound? Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enoyl-ACP reductase (FabI) or TLR4/MD2 complex.
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes.
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity .
Advanced Crystallography
Q7. How does X-ray crystallography inform drug design for this compound? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
